4,4,5,5,6,6,7,7,7-nonafluoroheptanoic Acid
Overview
Description
4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid is a perfluorinated carboxylic acid with the molecular formula C7H5F9O2. It is characterized by the presence of nine fluorine atoms, which impart unique chemical properties to the compound. This compound is known for its high thermal stability, resistance to degradation, and hydrophobic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid typically involves the fluorination of heptanoic acid derivatives. One common method is the electrochemical fluorination (ECF) process, where heptanoic acid is subjected to electrolysis in the presence of hydrogen fluoride. This process results in the replacement of hydrogen atoms with fluorine atoms, yielding the desired perfluorinated product .
Industrial Production Methods: Industrial production of this compound often employs large-scale ECF or direct fluorination techniques. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for various applications .
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Oxidation Reactions: The compound can be further oxidized to produce perfluorinated ketones or other derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Substitution: Perfluorinated amides, thiols, and other derivatives.
Reduction: Perfluorinated alcohols and aldehydes.
Oxidation: Perfluorinated ketones and carboxylic acids.
Scientific Research Applications
4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of fluoropolymers, surfactants, and coatings due to its hydrophobic and oleophobic properties
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid is primarily attributed to its strong carbon-fluorine bonds. These bonds confer high stability and resistance to degradation, allowing the compound to interact with various molecular targets without undergoing significant chemical changes. The fluorine atoms also enhance the compound’s ability to penetrate biological membranes, making it useful in drug delivery applications .
Comparison with Similar Compounds
Perfluorooctanoic acid (PFOA): Similar in structure but with an additional carbon atom.
Perfluorononanoic acid (PFNA): Contains one more carbon atom and two additional fluorine atoms.
Perfluorohexanoic acid (PFHxA): Shorter chain length with fewer fluorine atoms
Uniqueness: 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid is unique due to its specific chain length and fluorination pattern, which provide a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring high stability and resistance to chemical and thermal degradation .
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F9O2/c8-4(9,2-1-3(17)18)5(10,11)6(12,13)7(14,15)16/h1-2H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHCZVLZUPZGSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F9O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445177 | |
Record name | 3-(Perfluorobutyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80705-13-1 | |
Record name | 3-(Perfluorobutyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H,2H,3H,3H-Perfluoroheptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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